Cas no 2531-63-7 (Benzaldehyde, 2,3-dimethoxy-6-nitro-)
Benzaldehyde, 2,3-dimethoxy-6-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 2,3-dimethoxy-6-nitro-
- 2,3-dimethoxy-6-nitrobenzaldehyde
- 2,3-DIMETHOXY-6-NITRO-BENZALDEHYDE
- KWXFQMHMUVDCGC-UHFFFAOYSA-N
- 2,3-Dimethoxy-6-nitrobenzaldehyd
- 2531-63-7
- AKOS015996353
- HS-7888
- SCHEMBL1318577
- 2,3-Dimethoxy-6-nitro-benzaldehyd
- E88033
-
- MDL: MFCD00450063
- Inchi: 1S/C9H9NO5/c1-14-8-4-3-7(10(12)13)6(5-11)9(8)15-2/h3-5H,1-2H3
- InChI Key: KWXFQMHMUVDCGC-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC=C(C=1C=O)[N+](=O)[O-])OC
Computed Properties
- Exact Mass: 211.04807
- Monoisotopic Mass: 211.04807239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 81.4Ų
Experimental Properties
- PSA: 78.67
Benzaldehyde, 2,3-dimethoxy-6-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 025150-250mg |
2,3-Dimethoxy-6-nitro-benzaldehyde |
2531-63-7 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 025150-1g |
2,3-Dimethoxy-6-nitro-benzaldehyde |
2531-63-7 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 025150-2g |
2,3-Dimethoxy-6-nitro-benzaldehyde |
2531-63-7 | 2g |
£598.00 | 2022-03-01 | ||
| Crysdot LLC | CD12091324-250mg |
2,3-Dimethoxy-6-nitrobenzaldehyde |
2531-63-7 | 97% | 250mg |
$370 | 2024-07-24 |
Benzaldehyde, 2,3-dimethoxy-6-nitro- Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Benzaldehyde, 2,3-dimethoxy-6-nitro-
Recent Advances in the Study of Benzaldehyde, 2,3-dimethoxy-6-nitro- (CAS: 2531-63-7) in Chemical Biology and Pharmaceutical Research
Benzaldehyde, 2,3-dimethoxy-6-nitro- (CAS: 2531-63-7) is a nitro-substituted benzaldehyde derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique nitro and methoxy functional groups, has been explored for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent studies have focused on elucidating its molecular mechanisms of action, optimizing its synthesis, and evaluating its therapeutic potential in various disease models.
One of the key areas of research involving Benzaldehyde, 2,3-dimethoxy-6-nitro- is its role as a precursor in the synthesis of more complex bioactive molecules. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its utility in the development of novel kinase inhibitors, which showed promising activity against several cancer cell lines. The study highlighted the compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis, making it a valuable scaffold for drug discovery.
In addition to its applications in oncology, recent investigations have explored the antimicrobial properties of Benzaldehyde, 2,3-dimethoxy-6-nitro-. A 2022 paper in *Bioorganic & Medicinal Chemistry Letters* reported that derivatives of this compound exhibited potent activity against multidrug-resistant bacterial strains, including methicillin-resistant *Staphylococcus aureus* (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism.
Another notable advancement is the development of greener synthetic routes for Benzaldehyde, 2,3-dimethoxy-6-nitro-. A 2023 study in *Green Chemistry* described a solvent-free, catalytic method for its synthesis, which significantly reduced the environmental impact compared to traditional methods. This innovation not only improves the sustainability of the production process but also enhances the compound's accessibility for further research and development.
Despite these promising findings, challenges remain in the clinical translation of Benzaldehyde, 2,3-dimethoxy-6-nitro--based therapeutics. Issues such as bioavailability, toxicity, and pharmacokinetics need to be addressed through further preclinical and clinical studies. However, the compound's versatility and broad spectrum of biological activities make it a compelling candidate for future drug development efforts.
In conclusion, Benzaldehyde, 2,3-dimethoxy-6-nitro- (CAS: 2531-63-7) represents a promising area of research in chemical biology and pharmaceutical science. Its diverse applications, from anticancer agents to antimicrobials, underscore its potential as a valuable tool in the fight against various diseases. Continued research into its mechanisms of action and optimization of its pharmacological properties will be critical for realizing its full therapeutic potential.
2531-63-7 (Benzaldehyde, 2,3-dimethoxy-6-nitro-) Related Products
- 20357-25-9(DMNB)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)